2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
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Description
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O3S2 and its molecular weight is 460.54. The purity is usually 95%.
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Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a member of a class of compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Pyrimidine ring : Implicated in nucleic acid interactions.
- Sulfonamide group : Known for antibacterial properties.
- Fluorophenyl moiety : Enhances lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with tumor growth and immune response.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the chemical structure significantly influence biological activity. For example:
- Substitution on the pyrimidine ring enhances potency against specific targets.
- The presence of the sulfanyl group has been shown to improve binding affinity to target proteins.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | MTT assay on HepG2 cells | 1.30 | |
Enzyme Inhibition | HDAC3 inhibition | 0.095 | |
Antimicrobial | Gram-positive bacteria | 0.044 |
Case Studies
Several studies have investigated the biological activity of this compound in various contexts:
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects on HepG2 liver cancer cells, with an IC50 value of 1.30 µM, indicating its potential as an anticancer agent .
- HDAC Inhibition : Another investigation highlighted its role as a potent inhibitor of histone deacetylase 3 (HDAC3), which is crucial for regulating gene expression involved in cancer progression .
- Antimicrobial Properties : The compound showed effective antimicrobial activity against several strains of Gram-positive bacteria, with minimal inhibitory concentration (MIC) values lower than those of established antibiotics .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVZQMHJAGLYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.